molecular formula C10H14Cl2N4O B6221639 3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride CAS No. 2758001-92-0

3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride

Cat. No.: B6221639
CAS No.: 2758001-92-0
M. Wt: 277.2
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Description

3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a “click” chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Attachment of the Methoxy Group: The triazole ring is then functionalized with a methoxy group through a nucleophilic substitution reaction.

    Formation of the Aniline Derivative: The methoxy-functionalized triazole is then reacted with aniline to form the desired compound.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The methoxy and aniline groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole or aniline moieties.

Scientific Research Applications

3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The methoxy and aniline groups can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
  • 1-methyl-1H-1,2,4-triazol-3-yl)methanol

Uniqueness

3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride is unique due to the specific positioning of the triazole ring and the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

CAS No.

2758001-92-0

Molecular Formula

C10H14Cl2N4O

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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